molecular formula C10H14BrNO B1454881 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide CAS No. 667398-64-3

2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide

Cat. No.: B1454881
CAS No.: 667398-64-3
M. Wt: 244.13 g/mol
InChI Key: VIZHLOZKANFOFO-UHFFFAOYSA-N
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Description

Definition and Nomenclature

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide (CAS No. 667398-64-3) is a hydrobromide salt of a benzazepine derivative. Its systematic IUPAC name is 2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol hydrobromide , reflecting the fused benzene and azepine rings, with a hydroxyl group at position 7 and a hydrobromic acid counterion. The molecular formula is C₁₀H₁₄BrNO , and its molecular weight is 244.13 g/mol . The compound exists as a yellow to brown solid under standard conditions and is typically stored at 2–8°C to maintain stability.

Key Structural Features:

  • A seven-membered azepine ring fused to a benzene ring at the c-position (positions 1 and 2 of the benzene).
  • Partial saturation of the azepine ring (2,3,4,5-tetrahydro configuration).
  • A hydroxyl substituent at position 7 and a hydrobromide salt formation at the nitrogen atom.

Structural Classification within Benzazepine Derivatives

Benzazepines are heterocyclic compounds characterized by a benzene ring fused to an azepine (a seven-membered ring containing one nitrogen atom). The compound belongs to the benzo[c]azepine subclass, distinguished by the fusion of the benzene ring to the azepine at the c-position (Figure 1). This contrasts with benzo[b]azepines, where fusion occurs at the b-position, altering the spatial arrangement of substituents.

Comparative Structural Analysis of Benzazepine Derivatives:

Feature Benzo[c]azepine Derivatives Benzo[b]azepine Derivatives
Fusion Position Positions 1 and 2 of benzene Positions 2 and 3 of benzene
Ring Strain Moderate Higher due to closer fusion
Common Substituents Hydroxyl, halogen, alkyl Amino, nitro groups
Example 2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol 8,9-Dichloro-2,3,4,5-tetrahydro-1H-benzo[c]azepine

The tetrahydro configuration reduces ring strain, enhancing stability compared to fully unsaturated analogs. The hydroxyl group at position 7 introduces hydrogen-bonding capabilities, influencing solubility and reactivity.

Historical Context and Discovery in Heterocyclic Chemistry

Benzazepines emerged as critical scaffolds in medicinal chemistry during the mid-20th century, paralleling advancements in heterocyclic synthesis. While early heterocycles like pyridine (1849) and quinoline (1834) were isolated from natural sources, benzazepines were primarily synthetic targets. The development of directed C–H activation and carbonylative cyclization methods in the 2010s enabled efficient access to azepine cores.

Key Milestones:

  • 1950s–1970s : Benzazepines gained attention for their pharmacological potential, particularly in CNS disorders.
  • 2000s : Rhodium-catalyzed C–C bond activation allowed modular synthesis of azepines, including benzo[c]azepines.
  • 2010s : Copper-catalyzed oxidative C(sp³)–H/C(sp²)–H cross-coupling streamlined 1-benzazepine synthesis.

The hydrobromide salt form of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol was first reported in synthetic chemistry databases circa 2020, reflecting its role as a building block for complex pharmaceuticals. Its design leverages the benzo[c]azepine core’s balance of rigidity and solubility, making it a candidate for further functionalization in drug discovery.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-2-benzazepin-7-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c12-10-4-3-9-7-11-5-1-2-8(9)6-10;/h3-4,6,11-12H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZHLOZKANFOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C=CC(=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article explores its biological activity based on recent research findings, including structure-affinity relationships, receptor binding studies, and potential therapeutic applications.

  • Molecular Formula : C10H13N·HBr
  • Molecular Weight : 232.13 g/mol
  • CAS Number : 667398-64-3

Structure-Affinity Relationships

Recent studies have focused on synthesizing various analogues of 2,3,4,5-tetrahydro-1H-benzazepine to explore their binding affinities for specific receptors. One notable study synthesized a series of these compounds aiming to develop a positron emission tomography (PET) imaging agent targeting the GluN2B subunit of the N-methyl-D-aspartate receptor (NMDAR), which is implicated in several neurological disorders such as schizophrenia and Alzheimer's disease.

Key Findings:

  • Binding Affinity : The synthesized analogues exhibited varying affinities for the GluN2B receptor. The compound [^18F]PF-NB1 showed significant selectivity and specificity for GluN2B-rich forebrain regions.
  • In Vivo Studies : PET imaging demonstrated that [^18F]PF-NB1 binding was effectively blocked by the GluN2B antagonist CP-101,606, indicating its potential for receptor occupancy studies in live subjects .

Receptor Interaction and Therapeutic Potential

The compound has been identified as a selective agonist for the 5-HT2C receptor, which is involved in mood regulation and appetite control. This interaction suggests potential applications in treating conditions such as depression and obesity.

Case Studies:

  • 5-HT2C Receptor Agonism :
    • A patent describes 6-substituted derivatives of 2,3,4,5-tetrahydro-1H-benzazepines as selective 5-HT2C receptor agonists. These compounds could be beneficial in developing new treatments for mood disorders .
  • Neuroimaging Applications :
    • The promising results from PET imaging studies indicate that derivatives of this compound could serve as valuable tools in neuroimaging and understanding receptor dynamics in various neurological conditions .

Toxicological Profile

The hydrobromide salt form has been noted to exhibit acute toxicity when ingested and can cause skin irritation. Safety data sheets indicate that it should be handled with care to avoid exposure .

Summary of Biological Activities

Activity TypeDescription
Receptor Binding Selective binding to GluN2B subunits of NMDAR; potential for imaging applications
Receptor Agonism Acts as a selective agonist for 5-HT2C receptors; implications for mood regulation
Toxicity Harmful if swallowed; causes skin irritation; requires careful handling

Scientific Research Applications

Basic Information

  • IUPAC Name: 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide
  • Molecular Formula: C10H13BrN2O
  • Molecular Weight: 241.12 g/mol

Structure

The compound features a bicyclic structure that includes a benzene ring fused to a seven-membered azepine ring. This configuration is crucial for its biological activity.

Pharmacological Studies

This compound has been investigated for its potential pharmacological properties:

  • Antidepressant Activity: Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anxiolytic Effects: Preliminary studies suggest that this compound could have anxiolytic properties, making it a candidate for further investigation in anxiety disorders.

Neuroprotective Effects

Studies have shown that derivatives of benzo[c]azepine compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Synthetic Chemistry

The synthesis of this compound involves various synthetic routes that are of interest in organic chemistry. Researchers are exploring more efficient synthesis methods to enhance yield and reduce by-products.

Drug Development

The compound's unique properties make it a candidate for developing new therapeutic agents. Its potential as a scaffold for drug design allows medicinal chemists to modify its structure for improved efficacy and safety profiles.

Case Study 1: Antidepressant Properties

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of benzo[c]azepine derivatives in animal models. The results indicated that specific structural modifications led to enhanced serotonin receptor affinity and improved behavioral outcomes in depression models.

Case Study 2: Neuroprotection

Research conducted at a leading neuroscience institute assessed the neuroprotective effects of related compounds on cultured neuronal cells exposed to neurotoxic agents. The study found that benzo[c]azepine derivatives significantly reduced cell death and oxidative stress markers.

Table 1: Comparison of Biological Activities

CompoundActivity TypeReference
This compoundAntidepressant
Similar Benzo[c]azepine DerivativeAnxiolytic
Related CompoundNeuroprotective

Comparison with Similar Compounds

Structural Analogues of Benzazepine Derivatives

The following table summarizes key structural features and pharmacological profiles of SOMCL-668 and related compounds:

Compound Substituents Target/Activity Key Findings
SOMCL-668 (Target compound) 3-methyl, 7-OH, 5-phenyl (hydrobromide salt) Sigma-1 receptor modulator Anti-seizure effects in murine models; robust and fast-acting
SKF83959 3-methyl, 7,8-diol, 9-chloro, 5-phenyl Sigma-1 and D1-like dopamine receptor dual activity Anti-Parkinsonian and anti-seizure effects; modulates G protein-coupled receptors
SCH 23390 Hydrochloride (R)-8-chloro, 3-methyl, 5-phenyl Selective dopamine D1-like receptor antagonist Inhibits adenylyl cyclase; used in neuropsychiatric research
8-Bromo-3-methyl-5-phenyl derivative 8-Br, 3-methyl, 7-OH, 5-phenyl Dopamine receptor interaction (potential antagonist) Structural similarity to SCH 23390; explored in CNS disorder studies
Benzo-δ/ε-lactam analogues Lactam ring (δ: 6-membered, ε: 7-membered) Polypharmacological targets (e.g., kinase inhibitors) Prioritized in drug design for balanced activity profiles

Key Structural Variations and Pharmacological Implications

Substituent Effects on Receptor Selectivity

  • Hydroxyl and Halogen Groups : The hydroxyl group at position 7 (SOMCL-668) or 7,8-diol (SKF83959) enhances sigma-1 receptor binding, while halogen substitutions (e.g., 8-Cl in SCH 23390) shift selectivity toward dopamine D1 receptors .
  • Bromo vs. Chloro Substitutions : 8-Bromo derivatives (e.g., 8-Br-3-methyl-5-phenyl) show weaker D1 antagonism compared to 8-chloro analogues like SCH 23390, highlighting halogen size’s role in receptor interaction .

Ring System Modifications

  • Lactam Analogues : Replacing the hydroxyl group with a lactam ring (e.g., benzo-ε-lactam) alters target specificity, favoring kinase inhibition over GPCR modulation .
  • Ring Fusion Position : Benzo[c] vs. benzo[d] ring fusion (e.g., SOMCL-668 vs. SCH 23390) affects stereochemistry and receptor docking. Benzo[c] derivatives may favor sigma-1 receptor binding due to spatial arrangement .

Salt Forms and Bioavailability

  • Hydrobromide (SOMCL-668) and hydrochloride (SCH 23390) salts improve solubility and stability, critical for in vivo efficacy .

Functional Comparison in Preclinical Models

  • Dopaminergic Effects : SCH 23390’s high D1 antagonism contrasts with SOMCL-668’s sigma-1 selectivity, illustrating how structural tweaks redirect pharmacological outcomes .

Preparation Methods

Ring Expansion and Reduction Method (Patent CN102702103A)

This method outlines a practical industrial route to 2,3,4,5-tetrahydro-1H-benzo[b]azepine derivatives, adaptable to the [c] isomer and hydroxylated analogues.

Stepwise Procedure:

Step Reaction Reagents and Conditions Product/Intermediate
1 Formation of oxime React 1-tetralone with hydroxylamine in methanol at room temperature overnight 3,4-dihydro-1(2H)-naphthalenone oxime
2 Ring expansion Treat oxime with polyphosphoric acid (PPA) in methylene dichloride; heat slowly to reflux, distill off solvent, then cool and add water 1,3,4,5-tetrahydro-2H-1-benzazepine-2-ketone
3 Reduction Reduce ketone with lithium aluminium hydride (LiAlH4) in dry tetrahydrofuran (THF) under nitrogen atmosphere; reaction temperature from -10°C to 120°C for 8–24 hours 2,3,4,5-tetrahydro-1H-benzo[b]azepine

Notes:

  • The hydroxyl group at the 7-position can be introduced by selective oxidation or by starting from hydroxylated tetralone derivatives.
  • The final hydrobromide salt can be prepared by treating the free base with hydrobromic acid in ethanol or another suitable solvent.
  • This method emphasizes simplicity, industrial scalability, and operational convenience.

Condensation and Reduction Route (Patent EP2163538B1)

Although focused on 4-acetyl-2,3,4,5-tetrahydrobenzodiazepine, this route offers valuable insights into azepine ring construction and functionalization applicable to benzo[c]azepin-7-ol derivatives.

Key Steps:

Step Reaction Reagents and Conditions Notes
1 Condensation 2-nitrobenzaldehyde condensed with 2-chloroethylamine hydrochloride in organic solvents such as methanol, ethanol, or dichloromethane; base catalysts include sodium methoxide, triethylamine, or pyridine Formation of nitro-substituted intermediate
2 Nitro reduction and cyclization Reduction with Fe powder, Zn powder, or SnCl2 in organic solvents to reduce nitro group and promote cyclization Formation of benzoazepine core
3 Double bond reduction Reduction of double bonds with NaBH4, KBH4, or LiBH4 Saturation of ring system
4 Functional group modification Acetylation or hydroxylation as required; hydrobromide salt formation by treatment with HBr in ethanol Final functionalized product

Advantages:

  • Uses readily available and inexpensive starting materials.
  • Avoids large-scale use of hazardous reagents like LiAlH4 in early steps.
  • Flexible solvent and base choices allow optimization for yield and purity.

One-Pot Multibond Forming Process (Research Article, J. Org. Chem. 2016)

This method provides a sophisticated synthetic approach to related benzoazepine derivatives, which can be adapted for 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol.

Highlights:

  • Utilizes allylic trichloroacetimidates derived from 2-iodoanilines.
  • Employs a one-pot multibond forming strategy to efficiently build the azepine ring.
  • Demonstrates good yields (up to 49% for challenging substrates) and scalability.
  • Allows late-stage functionalization, including introduction of amino and hydroxyl groups.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Ring expansion (CN102702103A) 1-Tetralone, hydroxylamine Polyphosphoric acid, LiAlH4, THF Room temp to reflux, 8–24 h reduction Moderate to high Industrially scalable, direct ring expansion
Condensation/reduction (EP2163538B1) 2-Nitrobenzaldehyde, 2-chloroethylamine HCl Fe/Zn/SnCl2, NaBH4, bases Mild to moderate temp, multi-step Moderate Economical, avoids hazardous reagents early
One-pot multibond forming (J. Org. Chem. 2016) 2-Iodoanilines derivatives Allylic trichloroacetimidates One-pot, controlled temp Up to 49% Efficient, suitable for complex analogues

Research Findings and Practical Considerations

  • Reagent Selection: Lithium aluminium hydride is effective for ketone reductions but requires strict anhydrous conditions and careful handling due to its reactivity. Alternative reducing agents (NaBH4, KBH4) offer safer options but may require longer reaction times or different solvents.

  • Solvent Effects: Common solvents include tetrahydrofuran (THF), methanol, dichloromethane, and toluene. Choice depends on solubility and reaction step; for example, THF is preferred for LiAlH4 reductions, while methanol or ethanol are suitable for condensation and salt formation.

  • Salt Formation: Conversion to the hydrobromide salt improves compound stability and solubility. Typically achieved by treatment with hydrobromic acid in ethanol, followed by crystallization.

  • Industrial Relevance: The ring expansion method is favored for scale-up due to fewer steps and straightforward operations. The condensation/reduction route offers cost advantages and safer reagent profiles.

  • Analytical Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and thin-layer chromatography (TLC) are standard for monitoring reaction progress and purity.

Q & A

Q. What are the recommended synthetic routes for 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as cyclization of brominated intermediates followed by hydrobromide salt formation. For example, bromination of precursor benzazepine derivatives (e.g., SCH 23390 analogs) can be achieved using HBr in acetic acid under reflux . Optimization includes pH adjustment during salt formation (e.g., pH 7.0–8.0 using NaHCO₃ to precipitate the hydrobromide salt) and purification via recrystallization from ethanol/water mixtures . Reaction monitoring via HPLC with UV detection at 254 nm ensures purity >95% .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Data collection parameters include ω/φ scans at 293 K, with absorption correction via SADABS. Structural refinement uses SHELXL-2014/6, achieving R-values <0.05 for high-resolution datasets. The asymmetric unit may contain multiple independent molecules and solvent (e.g., hemihydrate), with hydrogen bonding networks analyzed using Mercury software .

Q. What pharmacological targets are associated with this compound, and how are receptor binding assays designed?

The compound is structurally related to dopamine D1 receptor antagonists (e.g., SCH 23390 derivatives). Competitive binding assays using [³H]SCH 23390 in rat striatal membranes (Kd ~0.2 nM) are performed at 25°C for 60 minutes. Non-specific binding is determined with 10 µM (+)-butaclamol. Data analysis via nonlinear regression (GraphPad Prism) calculates IC₅₀ and Ki values .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered solvent or twinning) be resolved during refinement?

Disordered solvent molecules are modeled using PART instructions in SHELXL, with occupancy factors refined isotropically. For twinned data (e.g., pseudo-merohedral twinning), the TWIN/BASF commands are applied. Validation tools like PLATON’s ROTAX confirm hydrogen-bonding networks, while RIGU restraints stabilize geometric parameters in low-resolution datasets .

Q. What strategies are used to establish structure-activity relationships (SAR) for analogs of this compound?

SAR studies involve synthesizing derivatives with substitutions at positions 3, 5, and 7. For example:

  • Position 3 : Methyl vs. ethyl groups to assess steric effects on receptor affinity.
  • Position 7 : Hydroxyl vs. methanesulfonyl groups to probe hydrogen-bonding interactions.
    Biological activity is tested in cAMP accumulation assays (D1 receptor-transfected HEK293 cells), with EC₅₀ values compared using ANOVA (p < 0.05) .

Q. How are HPLC methods optimized to separate enantiomers or degradation products?

Chiral separation uses a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with a mobile phase of hexane:isopropanol:diethylamine (90:10:0.1 v/v) at 1.0 mL/min. For degradation studies, accelerated stability testing (40°C/75% RH for 6 months) identifies impurities resolved via gradient elution (ACN:0.1% TFA in water) on a C18 column .

Q. What precautions are critical for handling hydrobromide salts in aqueous solutions?

The compound is hygroscopic and light-sensitive. Storage under argon at −20°C in amber vials prevents degradation. Aqueous solutions (pH 4–6) are prepared with degassed water to avoid oxidation. Safety protocols include PPE (nitrile gloves, goggles) and fume hood use due to HBr release during decomposition .

Q. How can computational modeling predict metabolic pathways or toxicity?

In silico tools like Schrödinger’s ADMET Predictor analyze CYP450-mediated oxidation (e.g., CYP3A4/2D6) and potential hepatotoxicity. Molecular docking (AutoDock Vina) into the D1 receptor (PDB: 7L1U) identifies key interactions (e.g., hydrogen bonds with Ser198) .

Q. What experimental approaches validate metabolite identification in pharmacokinetic studies?

Metabolites are profiled using LC-HRMS (Q-Exactive Orbitrap) in positive ion mode. Fragmentation patterns (MS/MS) are compared with synthetic standards. In vivo studies in Sprague-Dawley rats (IV, 5 mg/kg) collect plasma at 0.5–24 h post-dose, with data processed via Xcalibur .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide
Reactant of Route 2
2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide

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